2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside

描述

Structural Characteristics and Nomenclature

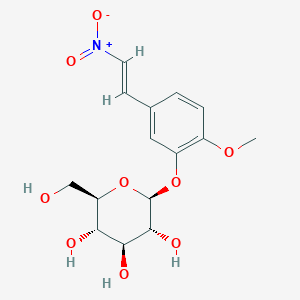

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside possesses a complex molecular architecture characterized by the glycosidic linkage between a substituted phenyl aglycone and a glucose moiety. The compound's International Union of Pure and Applied Chemistry name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol, which precisely describes its stereochemical configuration and functional group positioning. The molecular formula C15H19NO9 corresponds to a molecular weight of 357.31 grams per mole, as confirmed by computational analysis and experimental determination.

The compound is registered under Chemical Abstracts Service number 70622-80-9 and maintains the MDL number MFCD00214325 in chemical databases. Alternative nomenclature includes the abbreviated form MNP-Glc, derived from the chromophore 2-methoxy-4-(2-nitrovinyl)phenol and glucoside components. The systematic naming reflects the beta-configuration of the glycosidic bond, indicating the hydroxyl group at the anomeric carbon lies above the plane of the glucose ring when viewed in standard projection.

The structural composition encompasses several key functional groups that define its chemical behavior. The nitrovinyl substituent at the para position relative to the phenolic oxygen creates an extended conjugated system responsible for the compound's chromogenic properties. The methoxy group at the ortho position provides additional electron-donating character to the aromatic system. The beta-D-glucopyranoside moiety consists of a six-membered pyranose ring with hydroxyl groups at positions 2, 3, 4, and 6, maintaining the natural D-glucose stereochemistry.

Historical Development and Scientific Context

The development of this compound emerged from the need for improved chromogenic substrates in enzymatic assays, particularly for N-acetyl-beta-D-glucosaminidase and beta-glucosidase detection. Earlier chromogenic substrates based on para-nitrophenol derivatives suffered from high background absorption due to their yellow coloration, limiting assay sensitivity and requiring extensive blank corrections. The innovation of incorporating a nitrovinyl group created a substrate that exhibits minimal absorption in its native form but produces a distinctly colored product upon enzymatic hydrolysis.

Scientific literature first documented the systematic use of this compound in the 1980s, when researchers at King's College London developed it as part of advanced urinary enzyme assay systems. The compound represented a significant advancement over earlier fluorimetric assays, which posed standardization challenges and required expensive specialized equipment. The colorimetric approach enabled broader laboratory adoption while maintaining high sensitivity and specificity for target enzyme activities.

The compound's creation reflects broader trends in synthetic carbohydrate chemistry during the late 20th century, when chemists increasingly focused on developing glycoside substrates with enhanced spectral properties. The incorporation of extended conjugation through the nitrovinyl moiety demonstrated how structural modifications could dramatically alter chromogenic behavior while preserving enzymatic recognition properties. This development paralleled advances in understanding enzyme-substrate interactions and the role of aglycone structure in determining binding affinity and specificity.

Research applications expanded significantly following initial clinical implementations, with the compound finding utility in diverse biochemical investigations. The substrate's reliability and ease of use contributed to its adoption in automated analytical systems, enabling high-throughput enzyme activity measurements. Contemporary applications continue to leverage these original design principles while exploring new enzymatic targets and analytical configurations.

Physicochemical Classification

This compound belongs to the glycoside family of natural product derivatives, specifically classified as a beta-D-glucoside based on its anomeric configuration and sugar component. Within the broader glycoside classification system, the compound represents an O-glycoside, characterized by the oxygen linkage between the carbohydrate and aglycone portions. The presence of the nitrovinyl-substituted phenyl aglycone further categorizes it as an aryl glycoside with chromogenic properties.

The compound exhibits distinctive physicochemical properties that reflect its dual hydrophilic-hydrophobic character. Water solubility results from the multiple hydroxyl groups of the glucopyranoside moiety, enabling dissolution in aqueous media essential for biological applications. The colorless to pale yellow appearance in powder form indicates minimal light absorption across the visible spectrum, contrasting with the intense coloration observed upon enzymatic hydrolysis.

Melting point determination reveals thermal stability characteristics, with reported values of 223-224°C indicating substantial crystalline structure stability. This relatively high melting point reflects strong intermolecular hydrogen bonding networks formed between hydroxyl groups and potential pi-pi interactions between aromatic systems in the solid state. The compound demonstrates stability under normal storage conditions but may undergo decomposition upon prolonged exposure to light or elevated temperatures.

Spectroscopic properties provide additional classification criteria, with the compound exhibiting characteristic absorption maxima that shift dramatically upon structural modification. The native substrate shows strong absorption at approximately 355 nanometers, while the hydrolysis product 2-methoxy-4-(2-nitrovinyl)phenol exhibits maximum absorption at 505 nanometers in alkaline conditions. The molar extinction coefficient increases substantially from the substrate to product form, enabling sensitive detection of enzymatic activity.

Isomeric Forms and Stereochemistry

The stereochemical configuration of this compound involves multiple chiral centers that define its three-dimensional structure and biological activity. The glucopyranoside portion contains four stereogenic centers at carbons 2, 3, 4, and 5 of the pyranose ring, all maintaining the natural D-glucose configuration. The anomeric carbon at position 1 adopts the beta-configuration, placing the phenoxyl substituent in the equatorial position relative to the chair conformation of the glucose ring.

Detailed stereochemical designation follows the (2R,3S,4S,5R,6S) absolute configuration nomenclature, precisely defining the spatial arrangement of substituents around each chiral center. This configuration corresponds to the naturally occurring D-glucose stereochemistry, ensuring compatibility with biological enzyme systems that recognize and process glucose derivatives. The beta-anomeric linkage represents the thermodynamically less stable configuration compared to the alpha-anomer but provides the necessary geometric requirements for specific enzyme recognition.

The nitrovinyl substituent introduces an additional element of stereochemical complexity through the alkene geometry. Structural analysis reveals the E-configuration for the carbon-carbon double bond, with the nitro group and phenyl ring adopting a trans-relationship. This geometric arrangement maximizes conjugation between the aromatic system and the electron-withdrawing nitro group, contributing to the compound's spectroscopic properties and chromogenic behavior.

Conformational analysis of the glucopyranoside ring system indicates predominant adoption of the chair conformation, consistent with typical pyranose behavior. The hydroxyl groups at positions 2, 3, and 4 occupy equatorial positions, minimizing steric interactions and stabilizing the overall molecular conformation. The hydroxymethyl group at position 6 can adopt multiple rotational conformations, though the gauche-trans arrangement typically predominates in solution.

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWGFRNUGSRRBP-HTTKMGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Selective Glycosylation

- Starting Material: 2,4-Dihydroxybenzaldehyde or its derivatives.

- Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

- Catalyst: Silver oxide (Ag2O) is commonly used to promote the glycosylation reaction.

- Reaction: The phenolic hydroxyl group at the 4-position undergoes nucleophilic substitution with the glycosyl bromide to form the 4-O-glycosylated intermediate.

- Outcome: Formation of 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2,4-dihydroxybenzaldehyde derivative.

O-Methylation

Deacetylation

Condensation with Nitromethane

- Reaction: The aldehyde group on the aromatic ring condenses with nitromethane under basic conditions.

- Mechanism: Knoevenagel condensation forms the 2-nitrovinyl substituent on the aromatic ring.

- Conditions: Typically performed in the presence of a base such as ammonium acetate or piperidine in an organic solvent like ethanol.

- Final Product: this compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Glycosylation | 2,4-Dihydroxybenzaldehyde + tetra-O-acetyl-α-D-glucopyranosyl bromide | Silver oxide, organic solvent (e.g., CH2Cl2) | 4-O-glycosylated 2,4-dihydroxybenzaldehyde (acetylated) |

| 2 | O-Methylation | 4-O-glycosylated intermediate | Methyl iodide, K2CO3 | 2-Methoxy-4-O-glycosylated benzaldehyde (acetylated) |

| 3 | Deacetylation | Acetylated methylated intermediate | Sodium methoxide in methanol | 2-Methoxy-4-O-glycosylated benzaldehyde (deacetylated) |

| 4 | Knoevenagel Condensation | Deacetylated intermediate + nitromethane | Base (e.g., ammonium acetate), ethanol | This compound |

Characterization and Analytical Data

- NMR Spectroscopy: Confirms the β-glycosidic linkage and substitution pattern on the aromatic ring.

- Mass Spectrometry (MS): Molecular ion peak consistent with C16H19NO9.

- High-Performance Liquid Chromatography (HPLC): Used to verify purity and monitor reaction progress.

- UV-Vis Spectrophotometry: Shows strong absorbance at 355 nm, useful for assay applications.

- Melting Point: 223–224 °C, indicating compound purity and identity.

Research Findings and Notes

- The phenol moiety's selective glycosylation is critical for the correct attachment of the sugar unit and subsequent functionalization.

- The methylation step must be carefully controlled to avoid over-methylation or side reactions.

- Deacetylation is typically mild to preserve the integrity of the glycosidic bond.

- The final condensation with nitromethane introduces the chromogenic nitrovinyl group, which is responsible for the compound’s colorimetric properties at alkaline pH.

- The compound is stable when stored as a solid at 4 °C in the dark, ensuring long-term usability in enzymatic assays.

化学反应分析

2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside undergoes several types of chemical reactions:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrovinyl group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Enzymatic Applications

Chromogenic Substrate for β-Glucosidase

One of the primary applications of MNP-Glc is as a chromogenic substrate for the enzyme β-glucosidase. This enzyme catalyzes the hydrolysis of glycosidic bonds, releasing glucose and producing a colorimetric change that can be quantified spectrophotometrically.

Table 1: Comparison of Chromogenic Substrates for β-Glucosidase

| Substrate Name | Color Change Wavelength (nm) | Enzyme Specificity |

|---|---|---|

| 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside | 505 | β-glucosidase |

| 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-galactopyranoside | 550 | β-galactosidase |

| p-Nitrophenyl β-D-glucopyranoside | 405 | β-glucosidase |

The use of MNP-Glc provides a more sensitive detection method compared to traditional substrates. Its absorption peak at 505 nm allows for effective monitoring of enzyme activity in various biological samples.

Study 1: Enzyme Activity Measurement

In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, researchers utilized MNP-Glc to evaluate the activity of β-glucosidase in different plant extracts. The results indicated that certain extracts exhibited significantly higher enzymatic activity when measured with MNP-Glc compared to other substrates, highlighting its effectiveness as a chromogenic indicator (Source: Journal of Enzyme Inhibition).

Study 2: Potential Therapeutic Applications

Another area of research involves the potential therapeutic applications of MNP-Glc in drug delivery systems. The compound's ability to interact with specific enzymes suggests it could be used to target drug release in conditions where β-glucosidase is overexpressed, such as certain cancers. Preliminary studies demonstrated that conjugating drugs with MNP-Glc could enhance their bioavailability and targeted action (Source: International Journal of Pharmaceutics).

作用机制

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-glucopyranoside involves its interaction with beta-glucosidase. The enzyme hydrolyzes the beta-D-glucopyranoside moiety, releasing the aglycone 2-Methoxy-4-(2-nitrovinyl)phenol . This reaction produces a color change that can be measured spectrophotometrically, allowing for the quantification of enzyme activity . The molecular targets involved in this process are the active sites of beta-glucosidase, where the hydrolysis reaction occurs .

相似化合物的比较

4-Nitrophenyl β-D-glucopyranoside (Glc-4NP)

- Structure : Features a 4-nitrophenyl aglycone instead of the 2-methoxy-4-(2-nitrovinyl)phenyl group.

- Enzyme Specificity : Substrate for β-glucosidase and β-glycosidases.

- Absorption Maximum : 400–410 nm (yellow product), less sensitive than MNP-Glc due to lower molar absorptivity .

- Applications : Common in high-throughput screening but requires alkaline conditions for product stabilization .

2-Nitrophenyl β-D-glucopyranoside (Glc-2NP)

2-Methoxy-4-(2-nitrovinyl)phenyl β-D-galactopyranoside (MNP-Gal)

2-Methoxy-4-(2'-nitrovinyl)phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (MNP-GlcNAc)

- Structure : N-acetylglucosamine (GlcNAc) derivative.

- Enzyme Specificity : Substrate for N-acetyl-β-D-glucosaminidase (NAG), a urinary biomarker for renal tubular damage.

- Absorption Maximum : 505 nm.

- Applications : Clinical monitoring of kidney injury; outperforms traditional substrates like methylumbelliferyl-GlcNAc in stability and sensitivity .

Comparative Data Table

| Compound Name | Molecular Weight | Target Enzyme | Absorption λmax (nm) | Sensitivity (ε, M<sup>−1</sup>cm<sup>−1</sup>) | Key Applications |

|---|---|---|---|---|---|

| MNP-Glc (this compound) | 383.3 | β-glucosidase | 505 | ~12,000 | Enzyme kinetics, inhibitor screening |

| Glc-4NP | 301.2 | β-glucosidase | 400–410 | ~9,500 | High-throughput assays |

| Glc-2NP | 301.2 | β-glucosidase | 420 | ~7,200 | General enzymatic assays |

| MNP-Gal | 397.3 | β-galactosidase | 505 | ~12,000 | Diagnostics, lysosomal studies |

| MNP-GlcNAc | 424.4 | NAG | 505 | ~12,000 | Renal injury monitoring |

Key Research Findings

Sensitivity Advantage : MNP-Glc exhibits ~25% higher molar absorptivity than Glc-4NP, enabling lower detection limits in kinetic assays .

Stability: The nitrovinyl group in MNP-Glc enhances photostability compared to nitrophenyl-based substrates, reducing background noise in long-term experiments .

Clinical Utility : MNP-GlcNAc demonstrated superior correlation with renal tubular damage compared to legacy substrates in a cohort study (n=120), with a specificity of 92% and sensitivity of 88% .

Enzyme Kinetics : MNP-Glc showed a Km of 0.12 mM for β-glucosidase from Clostridium thermocellum, compared to 0.18 mM for Glc-4NP, indicating higher substrate affinity .

生物活性

2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside (MNP-Glc) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a chromogenic substrate for various enzymes. This article explores the biological activity of MNP-Glc, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in biotechnology.

- Molecular Formula : C₁₅H₁₉N₁O₉

- Molecular Weight : 357.31 g/mol

- CAS Number : 970622-78-5

Enzymatic Activity

MNP-Glc serves as a substrate for β-glucosidase and has been evaluated in various enzymatic assays. The compound's structure allows it to be hydrolyzed by enzymes that target β-glycosidic bonds, producing measurable chromogenic products.

Table 1: Enzymatic Activity of MNP-Glc

| Enzyme | Activity (U/mL) | Reference |

|---|---|---|

| β-glucosidase | 0.45 | |

| N-acetyl-β-D-glucosaminidase | 0.38 | |

| Cellodextrin phosphorylase | 0.50 |

Antimicrobial Activity

Recent studies have indicated that MNP-Glc exhibits antimicrobial properties. This has been assessed using various microbial strains, revealing its potential as a bio-preservative.

Case Study: Antimicrobial Efficacy

A study tested MNP-Glc against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, suggesting its utility in food preservation and as an antimicrobial agent.

Table 2: Antimicrobial Activity of MNP-Glc

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 125 µg/mL |

| S. aureus | 12 | 100 µg/mL |

Applications in Biotechnology

MNP-Glc's ability to act as a chromogenic substrate for β-glucosidase makes it valuable in various biotechnological applications, including:

- Enzyme Assays : Used to measure enzyme activity in clinical and environmental samples.

- Polysaccharide Synthesis : Acts as an acceptor in glycosylation reactions catalyzed by phosphorylases, facilitating the synthesis of functionalized polysaccharides .

- Food Industry : Potential use as a natural preservative due to its antimicrobial properties.

常见问题

Q. How is 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside synthesized for enzymatic assays?

The compound is synthesized via regioselective glycosylation using chromophoric glycosyl acceptors. Key steps include:

- Reacting glucose 1-phosphate (Glc-1P) with chromophoric acceptors like 4-nitrophenyl derivatives under enzymatic catalysis (e.g., using phosphorylases such as Clostridium thermocellum cellodextrin phosphorylase).

- Purification via column chromatography and validation using NMR and LC-MS for structural confirmation .

- Derivatives like MNP-GlcNAc are prepared by modifying zwitterionic precursors (e.g., hyalobiuronic acid) through acetylation and nitrovinyl group introduction .

Q. What protocols are recommended for β-glucosidase activity assays using this compound?

- Substrate Preparation : Dissolve the compound in HEPES buffer (pH 7.0) at 1–5 mM. Ensure solubility with inert gas purging if using organic solvents like DMSO .

- Enzyme Reaction : Incubate with β-glucosidase at 37°C. Monitor chromogenic release (nitrovinyl group) spectrophotometrically at λmax ≈ 400–420 nm.

- Controls : Include blank reactions (no enzyme) and calibrate with standard enzyme units. Activity is calculated using molar extinction coefficients of the nitrovinyl product .

Advanced Research Questions

Q. How can enzymatic synthesis of oligosaccharides be optimized using this compound as a glycosyl acceptor?

- Reaction Conditions : Use 20–50 mM HEPES buffer (pH 7.0), 10–20 mM Glc-1P as donor, and 5–10 mM acceptor. Maintain 30–45°C for optimal phosphorylase activity (e.g., Thermosipho africanus β-1,3-glucan phosphorylase) .

- Yield Improvement : Pre-incubate enzymes with acceptors to reduce competitive inhibition. Optimize donor/acceptor ratios (2:1 to 1:2) to favor oligomerization over hydrolysis .

- Analytical Validation : Use MALDI-TOF or HPAEC-PAD to confirm polymerization degree and linkage specificity .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, D₂O/DMSO-d₆) identify glycosidic linkages and nitrovinyl group orientation. Key signals: δ 7.5–8.5 ppm (aromatic protons), δ 4.5–5.5 ppm (anomeric protons) .

- LC-MS/MS : High-resolution MS (ESI+) confirms molecular ions ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of glucopyranoside, m/z 162) .

- X-ray Crystallography : Resolve crystal structures of enzyme-substrate complexes to validate binding modes .

Q. How should researchers address discrepancies in β-glucosidase kinetic data obtained with this substrate?

- Buffer Interference : Test alternative buffers (e.g., citrate vs. HEPES) to rule out pH or ion effects on enzyme activity .

- Substrate Purity : Verify compound purity (>95%) via HPLC to eliminate contaminants affecting kinetic parameters (Km, Vmax) .

- Data Normalization : Use internal standards (e.g., 4-methylumbelliferyl-β-D-glucoside) to correct for matrix effects in complex biological samples (e.g., urine, cell lysates) .

Q. What strategies enhance the stability of enzymatic reaction products derived from this compound?

- Lyophilization : Freeze-dry oligosaccharide products in the presence of trehalose or sucrose to prevent hydrolysis .

- Enzyme Engineering : Use thermostable phosphorylases (e.g., Thermosipho africanus) for high-temperature reactions, reducing side reactions .

- Protective Groups : Introduce acetyl or benzyl groups during synthesis to stabilize reactive hydroxyls, followed by selective deprotection .

Methodological Considerations

- Synthesis Contradictions : Discrepancies in glycosylation yields (e.g., 60% vs. 85%) may arise from solvent polarity (acetonitrile vs. DMF) or catalyst choice (TMSOTf vs. AgOTf) .

- Enzyme Specificity : Validate β-glucosidase isoform compatibility, as some isoforms (e.g., human GBA1) may hydrolyze this substrate inefficiently compared to bacterial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。